4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline
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Overview
Description
4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline is an organic compound with the molecular formula C20H16N2Se and a molecular weight of 363.3 g/mol . This compound is characterized by the presence of a benzoselenophene core, which is a selenium-containing heterocycle, and two aniline groups attached at the 4 and 7 positions of the benzoselenophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors in the presence of selenium reagents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the benzoselenophene ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the benzoselenophene core to its corresponding selenide.
Substitution: The aniline groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted aniline derivatives .
Scientific Research Applications
4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline involves its interaction with molecular targets and pathways within biological systems. The benzoselenophene core can participate in redox reactions, influencing cellular oxidative stress pathways . Additionally, the aniline groups can interact with various enzymes and receptors, modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive oxygen species (ROS) is a key aspect of its mechanism .
Comparison with Similar Compounds
4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline can be compared with other similar compounds, such as:
4,4’-(Benzo[c]thiadiazole-4,7-diyl)dianiline: This compound contains a thiadiazole core instead of a selenophene core and exhibits different electronic properties.
4,4’-(Benzo[c]selenadiazole-4,7-diyl)dianiline: This compound has a selenadiazole core and is used in similar applications but with distinct reactivity and stability.
The uniqueness of 4,4’-(Benzo[c]selenophene-4,7-diyl)dianiline lies in its selenium-containing core, which imparts unique redox properties and potential biological activities .
Properties
IUPAC Name |
4-[7-(4-aminophenyl)-2-benzoselenophen-4-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2Se/c21-15-5-1-13(2-6-15)17-9-10-18(20-12-23-11-19(17)20)14-3-7-16(22)8-4-14/h1-12H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUVZVOZPDUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=C[Se]C=C23)C4=CC=C(C=C4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2Se |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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